A Technical Guide to the Spectroscopic Characterization of 5,6-Difluoro-1-methyl-1H-indazol-3-amine
A Technical Guide to the Spectroscopic Characterization of 5,6-Difluoro-1-methyl-1H-indazol-3-amine
Introduction
5,6-Difluoro-1-methyl-1H-indazol-3-amine is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Indazole derivatives are known for a wide range of biological activities, including their roles as kinase inhibitors in anti-cancer therapies.[1][2] The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity. This guide provides an in-depth analysis of the expected spectroscopic data for 5,6-Difluoro-1-methyl-1H-indazol-3-amine, offering a predictive framework for researchers based on established principles and data from analogous structures.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for the title compound. Furthermore, it will outline the experimental workflows for acquiring this data, emphasizing scientific integrity and causality behind methodological choices.
Predicted Spectroscopic Data and Interpretation
While direct experimental data for 5,6-Difluoro-1-methyl-1H-indazol-3-amine is not widely published, we can predict its spectroscopic characteristics with a high degree of confidence by analyzing the effects of its substituents on the parent indazole core and by referencing data from structurally similar compounds.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[3][5] For 5,6-Difluoro-1-methyl-1H-indazol-3-amine, ¹H, ¹³C, and ¹⁹F NMR will provide a comprehensive picture of its molecular structure.
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl group, and the amine group. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing fluorine atoms and the electron-donating amine and methyl groups.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 5,6-Difluoro-1-methyl-1H-indazol-3-amine (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4 | ~7.5 - 7.8 | d (or dd) | ~7-10 Hz (³JHF) | The proton at position 4 will be coupled to the fluorine at position 5. |
| H-7 | ~7.2 - 7.5 | d (or dd) | ~9-12 Hz (³JHF) | The proton at position 7 will be coupled to the fluorine at position 6. |
| N-CH₃ | ~3.7 - 4.0 | s | - | The N-methyl group will appear as a singlet. |
| NH₂ | ~5.0 - 6.0 | br s | - | The amine protons will likely appear as a broad singlet and are exchangeable with D₂O. |
Causality behind Predictions:
-
The presence of two fluorine atoms on the benzene ring will generally shift the aromatic protons downfield.
-
The coupling between protons and fluorine atoms (³JHF) is a key diagnostic feature.[6]
-
The use of a polar aprotic solvent like DMSO-d₆ is common for indazole derivatives and helps in observing the NH₂ protons.[7]
The ¹³C NMR spectrum will be characterized by large C-F coupling constants, which are invaluable for assigning the fluorinated carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for 5,6-Difluoro-1-methyl-1H-indazol-3-amine (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Rationale |
| C-3 | ~150 - 155 | s | - | Carbon bearing the amino group. |
| C-3a | ~115 - 120 | t | ~4-6 Hz (³JCF) | Bridgehead carbon coupled to two fluorine atoms. |
| C-4 | ~100 - 105 | d | ~20-25 Hz (²JCF) | Coupled to the fluorine at C-5. |
| C-5 | ~155 - 160 | d | ~240-250 Hz (¹JCF) | Directly bonded to fluorine, showing a large coupling constant. |
| C-6 | ~150 - 155 | d | ~240-250 Hz (¹JCF) | Directly bonded to fluorine, showing a large coupling constant. |
| C-7 | ~95 - 100 | d | ~25-30 Hz (²JCF) | Coupled to the fluorine at C-6. |
| C-7a | ~140 - 145 | t | ~10-15 Hz (²JCF, ³JCF) | Bridgehead carbon coupled to two fluorine atoms. |
| N-CH₃ | ~30 - 35 | s | - | N-methyl carbon. |
Causality behind Predictions:
-
The carbons directly attached to fluorine (C-5 and C-6) will exhibit large one-bond coupling constants (¹JCF), which is a definitive assignment tool.[4]
-
Carbons two or three bonds away from fluorine will show smaller but still observable couplings.
-
The chemical shifts are estimated based on data for other fluoro-substituted indazoles.[4]
The ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms.
Predicted ¹⁹F NMR Spectrum (in DMSO-d₆):
-
F-5: A doublet of doublets, coupled to H-4 and F-6.
-
F-6: A doublet of doublets, coupled to H-7 and F-5.
The exact chemical shifts would need to be referenced against a standard like CFCl₃. The observation of F-F coupling would confirm their ortho relationship.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The nominal mass of C₈H₇F₂N₃ is 183.06. The HRMS should confirm the exact mass, for example, for the [M+H]⁺ ion at m/z 184.0728.
-
Fragmentation Pattern: The fragmentation pattern in MS/MS experiments could involve the loss of the methyl group (CH₃), the amino group (NH₂), or cleavage of the indazole ring. The specific fragmentation will depend on the ionization method used (e.g., ESI, EI).
Infrared (IR) Spectroscopy
IR spectroscopy will help identify the key functional groups present in the molecule.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (amine) | 3300 - 3500 | Medium, often two bands | Characteristic of a primary amine.[8] |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak | Typical for C-H bonds on an aromatic ring.[8] |
| C-H Stretch (aliphatic) | 2850 - 2960 | Medium to Weak | Corresponding to the N-methyl group.[8] |
| C=N and C=C Stretch | 1500 - 1650 | Medium to Strong | Vibrations of the indazole ring system. |
| C-F Stretch | 1100 - 1300 | Strong | Characteristic strong absorption for C-F bonds. |
Experimental Protocols and Workflows
The following section outlines the standard procedures for acquiring the spectroscopic data discussed above.
General Experimental Workflow
The diagram below illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel compound like 5,6-Difluoro-1-methyl-1H-indazol-3-amine.
Caption: Experimental workflow for spectroscopic characterization.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid line broadening. A small amount of a reference standard like tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak.
-
-
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (e.g., zg30).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (e.g., zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
¹⁹F NMR:
-
Pulse Program: Standard single pulse, proton-decoupled.
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64.
-
-
2D NMR (COSY, HSQC, HMBC): Utilize standard instrument parameters for these experiments to confirm proton-proton and proton-carbon correlations, which are crucial for unambiguous assignments.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.
-
Assign all peaks with the aid of 2D NMR data and by comparison with related compounds.[6]
-
Mass Spectrometry Protocol (HRMS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
The solvent should be compatible with the ionization source.
-
-
Instrument Parameters (Example for ESI-TOF):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode ([M+H]⁺).
-
Mass Analyzer: Time-of-Flight (TOF) for high-resolution measurement.
-
Mass Range: Scan from m/z 50 to 500.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately before the analysis to guarantee mass accuracy.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Compare the measured exact mass to the theoretical mass to confirm the elemental formula. The mass accuracy should ideally be within 5 ppm.
-
IR Spectroscopy Protocol
-
Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Instrument Parameters (FT-IR):
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum should be collected before scanning the sample.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.[8]
-
Conclusion
The structural characterization of 5,6-Difluoro-1-methyl-1H-indazol-3-amine relies on a multi-technique spectroscopic approach. This guide provides a robust predictive framework for its ¹H, ¹³C, and ¹⁹F NMR, MS, and IR data, grounded in the analysis of structurally related compounds and fundamental spectroscopic principles. The outlined experimental protocols offer a reliable methodology for acquiring high-quality data, ensuring the accurate and unambiguous structural elucidation of this and similar molecules, which is a critical step in the drug discovery and development pipeline.
References
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Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. [Link][3][5]
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Pérez Medina, C., López, C., Claramunt, R. M., & Elguero, J. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408–1415. [Link][4]
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Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4088. [Link][2][9]
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University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Chemistry Department. Retrieved from [Link][8]
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Pop, F., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4583. [Link][6]
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Teixeira, F. C., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. PubMed. [Link][5]
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Mphahlele, M. J., et al. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. MDPI. [Link][7]
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Petko, K. I., & Filatov, A. A. (2022). N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry. [Link][10]
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